molecular formula C16H12N8O B13127039 3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one CAS No. 35107-28-9

3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one

Cat. No.: B13127039
CAS No.: 35107-28-9
M. Wt: 332.32 g/mol
InChI Key: JMJCPZOJQSKJBQ-UHFFFAOYSA-N
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Description

3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of triazine and triazinone rings

Preparation Methods

The synthesis of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and subsequent formation of the triazinone ring. Common reagents used in these reactions include amines, nitriles, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of specific kinases or activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

Properties

CAS No.

35107-28-9

Molecular Formula

C16H12N8O

Molecular Weight

332.32 g/mol

IUPAC Name

3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)9-5-7-10(8-6-9)24-14(25)11-3-1-2-4-12(11)22-23-24/h1-8H,(H4,17,18,19,20,21)

InChI Key

JMJCPZOJQSKJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N

Origin of Product

United States

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